6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
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Overview
Description
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbothioamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
CHEMBL2397113, also known as 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide, primarily targets the Glutamate receptor ionotropic, NMDA 1/2C in rats . This receptor plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
It has been observed to potentiate glycine/glutamate-induced activation in rat recombinant glun1/glun2c receptors . This suggests that the compound may enhance the activity of these receptors, potentially influencing synaptic transmission and neuronal excitability.
Pharmacokinetics
Pharmacokinetic studies would be necessary to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given its observed potentiation of glycine/glutamate-induced activation, it may enhance synaptic transmission and neuronal excitability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 4,7-dimethoxy-5-methyl-1,3-benzodioxole
- 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
Uniqueness
What sets 6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4S/c1-18-6-5-7-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-23(19)24(29)17-33-22-10-8-21(30-2)9-11-22/h5-11,14-16,24H,12-13,17H2,1-4H3,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBPZHJYZJZERY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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